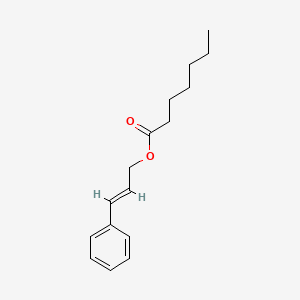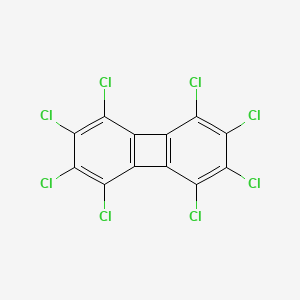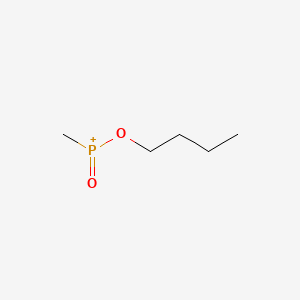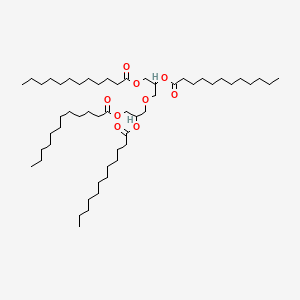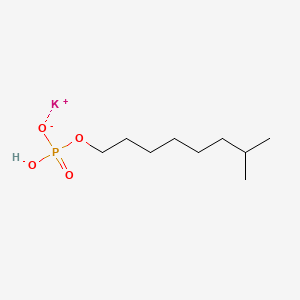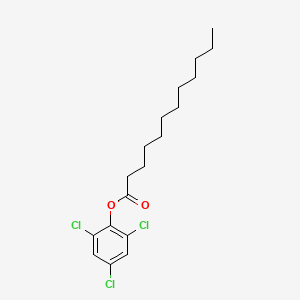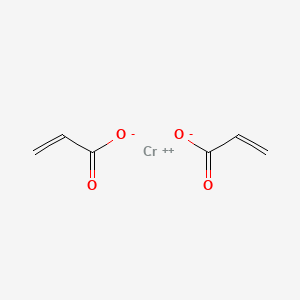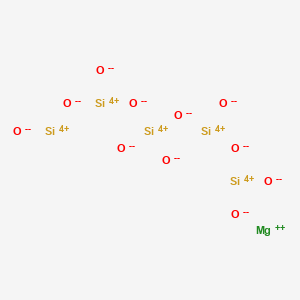
Magnesium pentasilicon undecaoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium pentasilicon undecaoxide is a chemical compound with the formula MgSi5O11 It is a complex oxide of magnesium and silicon, known for its unique structural and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
Magnesium pentasilicon undecaoxide can be synthesized through several methods. One common approach involves the reaction of magnesium oxide (MgO) with silicon dioxide (SiO2) under high-temperature conditions. The reaction typically occurs in a solid-state process, where the reactants are mixed and heated to temperatures above 1000°C. This high-temperature synthesis ensures the formation of the desired compound with the correct stoichiometry.
Another method involves the use of magnesium nitrate and sodium silicate as starting materials. The reaction is carried out in an aqueous solution, followed by precipitation and calcination to obtain the final product. This method allows for better control over the particle size and morphology of the compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale solid-state reactions. The raw materials, magnesium oxide and silicon dioxide, are mixed in precise ratios and subjected to high-temperature furnaces. The process is carefully monitored to ensure the purity and consistency of the final product. Industrial production may also involve additional steps such as milling and sieving to achieve the desired particle size distribution.
化学反应分析
Types of Reactions
Magnesium pentasilicon undecaoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both magnesium and silicon atoms.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). These reactions typically occur under acidic conditions and result in the formation of higher oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4). These reactions often require elevated temperatures and result in the formation of lower oxidation state compounds.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other elements. For example, the reaction with chlorine gas (Cl2) can lead to the formation of chlorinated derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxides such as magnesium silicate, while reduction reactions may produce lower oxidation state compounds like magnesium silicide.
科学研究应用
Magnesium pentasilicon undecaoxide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including polymerization and oxidation processes
Biology: In biological research, this compound is used as a biomaterial for tissue engineering and drug delivery. Its biocompatibility and ability to interact with biological molecules make it a promising material for medical applications.
Medicine: The compound is explored for its potential use in medical imaging and diagnostics. Its unique optical properties allow for enhanced imaging techniques, making it useful in detecting and diagnosing diseases.
Industry: In industrial applications, this compound is used as a refractory material due to its high thermal stability and resistance to corrosion. It is also used in the production of advanced ceramics and electronic components.
作用机制
The mechanism of action of magnesium pentasilicon undecaoxide is primarily based on its ability to interact with other molecules and ions. The compound’s structure allows it to form strong bonds with various elements, facilitating chemical reactions. In biological systems, it can interact with cellular components, influencing cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Magnesium pentasilicon undecaoxide can be compared with other similar compounds, such as magnesium silicate and magnesium oxide. While all these compounds contain magnesium and silicon, they differ in their structural and chemical properties.
Magnesium Silicate (MgSiO3): This compound is commonly used as a filler material in various industrial applications. It has a simpler structure compared to this compound and is less reactive.
Magnesium Oxide (MgO): Magnesium oxide is widely used as a refractory material and in the production of ceramics. It has a high melting point and excellent thermal stability but lacks the complex structure and reactivity of this compound.
The uniqueness of this compound lies in its complex structure, which provides it with enhanced reactivity and versatility in various applications.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable material for research and practical applications. Understanding its preparation methods, chemical reactions, and applications can help in harnessing its full potential for future advancements.
属性
CAS 编号 |
95193-35-4 |
|---|---|
分子式 |
MgO11Si5 |
分子量 |
340.72 g/mol |
IUPAC 名称 |
magnesium;oxygen(2-);silicon(4+) |
InChI |
InChI=1S/Mg.11O.5Si/q+2;11*-2;5*+4 |
InChI 键 |
QPQGMDOYIOSGCD-UHFFFAOYSA-N |
规范 SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


